Dicyclopentyl-S-Bromobenzene Glutathione

Glyoxalase I inhibition Structure-activity relationship Leukemia

BrBzGCp2 (CAS 166038-00-2) is the definitive cell-permeable GLO1 inhibitor prodrug, identified via systematic SAR as the most potent cyclopentyl diester derivative. Intracellular esterases release the active inhibitor S-p-bromobenzylglutathione (Ki=0.16µM). Uniquely validated in oncology (orthotopic GBM: >9-log tumor reduction; U87 IC₅₀ 9.9µM vs astrocyte 28.9µM) and neuroscience (anxiolysis, seizure reduction, autism phenotype reversal at 50mg/kg i.p.). ≥98% HPLC purity. Lyophilized powder; DMSO-soluble (250mg/mL). Store at -20°C.

Molecular Formula C26H36BrN3O6S
Molecular Weight 598.6 g/mol
Cat. No. B13840397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclopentyl-S-Bromobenzene Glutathione
Molecular FormulaC26H36BrN3O6S
Molecular Weight598.6 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC(=O)CNC(=O)C(CSC2=CC=C(C=C2)Br)NC(=O)CCC(C(=O)OC3CCCC3)N
InChIInChI=1S/C26H36BrN3O6S/c27-17-9-11-20(12-10-17)37-16-22(25(33)29-15-24(32)35-18-5-1-2-6-18)30-23(31)14-13-21(28)26(34)36-19-7-3-4-8-19/h9-12,18-19,21-22H,1-8,13-16,28H2,(H,29,33)(H,30,31)/t21-,22-/m0/s1
InChIKeyDABPWZJLWKRNPL-VXKWHMMOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicyclopentyl-S-Bromobenzene Glutathione (p-BrBzGSH(Cp)₂): CAS 166038-00-2 – A Cell-Permeable GLO1 Inhibitor Prodrug for Cancer and Neuroscience Research Procurement


Dicyclopentyl-S-Bromobenzene Glutathione, systematically designated S-(p-bromobenzyl)glutathione dicyclopentyl ester (p-BrBzGSH(Cp)₂, BrBzGCp2, or BBGC/BBGD), is a synthetic, cell-permeable diester prodrug derived from the endogenous tripeptide glutathione [1]. With molecular formula C₂₇H₃₈BrN₃O₆S, a molecular weight of 612.58 g/mol, and commercial purity typically ≥98% (HPLC), this compound functions as a competitive, reversible inhibitor of glyoxalase I (GLO1; EC 4.4.1.5), the rate-limiting enzyme in the methylglyoxal detoxification pathway . Upon cellular uptake, the cyclopentyl diester moieties are cleaved by cytosolic nonspecific esterases, liberating the active GLO1 inhibitor S-p-bromobenzylglutathione (Ki = 0.16 ± 0.04 µM) intracellularly [2]. Unlike non-esterified glutathione conjugates, which are membrane-impermeant, the diester prodrug design enables intracellular delivery and target engagement, making it a critical chemical probe for studying glyoxalase biology across oncology, neuroscience, and glycation research [3].

Why Generic GLO1 Inhibitors Cannot Substitute for Dicyclopentyl-S-Bromobenzene Glutathione: The Critical Role of Ester Moiety Selection in Cellular Potency, In Vivo Efficacy, and Dual Therapeutic Windows


The GLO1 inhibitor landscape includes diverse chemotypes—ranging from flavonoid-based natural products (e.g., curcumin, methyl gerfelin) to synthetic glutathione analogs with varying ester moieties—yet direct substitution is scientifically indefensible. The cyclopentyl diester configuration of p-BrBzGSH(Cp)₂ is not arbitrary: it was specifically identified as the most potent derivative in an explicit structure-activity relationship (SAR) study comparing a homologous series of alkyl and cycloalkyl diesters of S-(p-bromobenzyl)glutathione [1]. Replacement with a diethyl ester, n-propyl diester, or the non-esterified parent compound results in quantifiably distinct cellular potency, intracellular delivery efficiency, and in vivo antitumor activity. Furthermore, p-BrBzGSH(Cp)₂ uniquely demonstrates a dual therapeutic profile—oncology and neuroscience—within the same molecular entity, a property not replicated by most alternative GLO1 inhibitors that lack the combined attributes of cell permeability, CNS penetration inferred from behavioral pharmacology, and tumor-selective cytotoxicity documented in orthotopic xenograft models [2].

Dicyclopentyl-S-Bromobenzene Glutathione: Quantitative Head-to-Head Differentiation Evidence for Scientific Procurement Decisions


Cyclopentyl Diester Outperforms All Other Alkyl and Cycloalkyl Diester Analogs in HL-60 Leukemia Cell Growth Inhibition (GC₅₀ Comparison)

In the definitive SAR study, the cyclopentyl diester (p-BrBzGSH(Cp)₂, the target compound) was directly compared against a homologous series of S-(p-bromobenzyl)glutathione diesters for growth inhibition of human HL-60 leukemia cells. The cyclopentyl diester was the most potent derivative across all tested ester variants [1]. The n-propyl diester—the most potent n-alkyl diester in the series—showed a GC₅₀ of 7.77 ± 0.01 µM, whereas the cyclopentyl diester achieved a GC₅₀ of 4.23 ± 0.01 µM, representing a 1.84-fold improvement in potency [1]. The diethyl ester analog, tested in a separate study under comparable conditions, exhibited an IC₅₀ of 8.3 µM (95% C.I. 7.0–9.9 µM), approximately 2-fold less potent [2]. The monoethyl ester and unesterified parent compound were inactive, underscoring the absolute requirement for diesterification for cellular activity [2].

Glyoxalase I inhibition Structure-activity relationship Leukemia Anticancer prodrug design Diester SAR

Tumor-Selective Cytotoxicity: GBM Cells vs. Non-Cancerous Astrocytes – A Quantified Therapeutic Window

In a comprehensive evaluation of p-BrBzGSH(Cp)₂ against glioblastoma multiforme (GBM) cell lines and non-cancerous astrocytes, a quantifiable therapeutic window was demonstrated [1]. The drug-sensitive U87 GBM cell line exhibited an IC₅₀ of 9.9 µM (24 h), while the drug-resistant T98 GBM line showed an IC₅₀ of 100.6 µM—a ~10-fold differential attributable to differing GLO1 dependency [1]. Critically, non-cancerous human astrocytes displayed an IC₅₀ of 28.9 µM, representing ~3-fold lower toxicity relative to U87 cells [1]. DNA fragmentation (TUNEL assay) confirmed apoptosis induction, with U87 cells exhibiting 3-fold higher dUTP labeling at nicked sites relative to T98 cells, indicating greater sensitivity to MG-induced apoptosis [1]. Treatment at near-IC₅₀ concentrations produced 2- and 4-fold increases in the DNA-AGE biomarker CEdG (N²-1-(carboxyethyl)-2′-deoxyguanosine) in T98 and U87 cells, respectively (p < 0.01 and p < 0.0001 vs. untreated controls) [1].

Glioblastoma multiforme Tumor selectivity Therapeutic window Apoptosis DNA damage

In Vivo Orthotopic GBM Tumor Regression: 9-Orders-of-Magnitude Tumor Volume Reduction with Preserved Normal Brain Integrity

In an orthotopic GBM xenograft mouse model, systemic intraperitoneal administration of p-BrBzGSH(Cp)₂ produced a dramatic tumor volume reduction compared to vehicle-treated controls [1]. Quantitative 3D brain reconstruction revealed total tumor volumes of 1.33 × 10² µm³ in drug-treated mice versus 4.6 × 10¹¹ µm³ in vehicle-treated mice (p < 0.0001) at 17 days post-implant—a reduction of over 9 orders of magnitude [1]. Bioluminescence imaging (BLI) quantification over the 17-day treatment course confirmed significant and progressive tumor regression (n = 12 per group; *p < 0.05, ****p < 0.0001) [1]. Critically, comparative immunohistochemistry in vehicle versus p-BrBzGSH(Cp)₂-treated animals revealed no statistically significant increase in the apoptotic marker caspase-3 in neurons, oligodendrocytes, or astrocytes within the surrounding non-tumor brain tissue [1]. Additional markers—MAP2 (neuronal differentiation), NeuN (neuronal viability), MBP (myelin integrity), and GFAP (astrocyte marker)—all showed no significant changes, and body weight remained stable throughout [1].

Orthotopic xenograft Glioblastoma In vivo efficacy Off-target safety Caspase-3

Dual Anxiolytic and Anticonvulsant Activity In Vivo: A Neuroprotective Profile Not Shared by Non-CNS-Penetrant GLO1 Inhibitors

p-BrBzGSH(Cp)₂ demonstrates a distinctive neuropharmacological profile in multiple in vivo behavioral models that is not replicated by most other GLO1 inhibitor chemotypes. In open field (OF) testing, BrBzGCp2 (50 mg/kg, i.p.) significantly increased center dwell time in mice without altering total distance traveled, a classical anxiolytic signature indicating reduced anxiety without sedation [1]. In a prenatal valproic acid (VPA)-induced autism spectrum disorder mouse model, BrBzGCp2 administration alleviated anxiety, reduced repetitive behaviors (marble-burying test), and improved impaired sociability (three-chamber test) and nociceptive threshold (tail-flick test) [2]. Additionally, BrBzGCp2 pretreatment decreased seizure duration in a pilocarpine-induced seizure model at 50 mg/kg i.p. [1]. This CNS behavioral pharmacology—anxiolysis, social improvement, anti-repetitive behavior, and anticonvulsant activity—is mechanistically linked to GLO1 inhibition leading to elevated methylglyoxal, which acts as a partial GABAᴀ receptor agonist [2]. Most alternative GLO1 inhibitors (e.g., methyl gerfelin, curcuminoids, synthetic quinoline-based inhibitors) have not been evaluated or shown to produce this breadth of CNS behavioral effects.

Anxiolytic Anticonvulsant Open field test Autism spectrum disorder Neuroprotection

Broad-Spectrum Anticancer Activity Across Tumor Types: HL-60, Gastric Cancer Panel, and NCI-60 Screen

p-BrBzGSH(Cp)₂ exhibits broad, yet mechanistically stratified, anticancer activity across multiple tumor types. In the NCI human tumor cell line screen, BBGD was most active against the glioblastoma SNB-19 cell line [1]. In a panel of 24 gastric cancer cell lines, the compound inhibited the growth of two-thirds (16/24) of lines tested, with efficacy correlated to the mRNA expression ratio of GLO1 to GLO2—a potential patient stratification biomarker [2]. In HL-60 leukemia cells, the compound inhibited DNA synthesis with an IC₅₀ of 6.11 ± 0.02 µM (n = 8) and induced apoptosis within 6 h at 10 µM [3]. In GLO1-overexpressing human lung cancer cells, BBGC selectively activated the apoptosis program, confirming that GLO1 expression level is a determinant of sensitivity [4]. Furthermore, BBGC restored trabectedin sensitivity in drug-resistant myxoid liposarcoma cells, demonstrating chemosensitization potential in soft tissue sarcoma [5]. This multi-indication activity profile, coupled with a predictive biomarker (GLO1/GLO2 ratio), distinguishes p-BrBzGSH(Cp)₂ from narrower-spectrum GLO1 inhibitors.

NCI-60 screen Gastric cancer Multi-tumor panel GLO1/GLO2 ratio Precision oncology

Cell-Permeable Prodrug Design: Only Diesterified Glutathione Conjugates Achieve Intracellular Target Engagement

A critical structural determinant for p-BrBzGSH(Cp)₂'s biological activity is the diesterification strategy that enables cellular uptake. The parent compound S-p-bromobenzylglutathione, despite being a potent GLO1 inhibitor in cell-free assays (Ki = 0.16 ± 0.04 µM), is membrane-impermeant and therefore biologically inert when applied extracellularly [1]. This was empirically demonstrated in the diethyl ester study, where 'monoethyl ester and unesterified derivatives were inactive' against HL-60 cells, while the diethyl ester achieved an IC₅₀ of 8.3 µM [2]. The cyclopentyl diester design specifically exploits cytosolic nonspecific esterases for intracellular de-esterification, as confirmed by direct measurement of intracellular S-p-bromobenzylglutathione accumulation, GLO1 inhibition in situ, and methylglyoxal concentration increase within 1 h of treatment [3]. This prodrug strategy is the mechanistic basis for all in vitro and in vivo activity of this compound class. Alternative GLO1 inhibitors that are inherently cell-permeable (e.g., methyl gerfelin, curcuminoids) operate via distinct binding modes and lack the glutathione-competitive mechanism and the esterase-dependent activation kinetics that define p-BrBzGSH(Cp)₂'s pharmacology [4].

Prodrug Cell permeability Intracellular delivery Esterase activation Target engagement

Optimal Scientific Procurement Scenarios for Dicyclopentyl-S-Bromobenzene Glutathione (BrBzGCp2) Based on Quantitative Evidence


Preclinical Glioblastoma Research Requiring a Blood-Brain Barrier-Penetrant GLO1 Inhibitor with In Vivo-Validated Tumor Regression

For laboratories studying glioblastoma multiforme, p-BrBzGSH(Cp)₂ is the only GLO1 inhibitor with published orthotopic xenograft efficacy data demonstrating >9-orders-of-magnitude tumor volume reduction alongside immunohistochemical verification of normal brain cell safety [1]. The compound's differential cytotoxicity (U87 IC₅₀ 9.9 µM vs. astrocyte IC₅₀ 28.9 µM) provides a quantifiable therapeutic window for dose-ranging studies [1]. Procurement should specify ≥98% HPLC purity (CAS 166038-00-2) with storage at 2–8°C, and formulation in DMSO (solubility: 250 mg/mL) for in vivo administration . [1]

Cancer Metabolism and Glyoxalase Biology Studies with a Predictive Biomarker (GLO1/GLO2 Ratio) Strategy

For researchers investigating the glyoxalase system as a metabolic vulnerability across cancer types, p-BrBzGSH(Cp)₂ is the best-characterized chemical probe with established links between target expression and drug sensitivity. The GLO1/GLO2 mRNA expression ratio has been validated as a predictive biomarker for sensitivity in a 24-line gastric cancer panel, where two-thirds of lines were growth-inhibited [1]. Selective apoptosis induction in GLO1-overexpressing lung cancer cells further supports a biomarker-stratified experimental design . Combined use with shRNA-mediated GLO1 knockdown provides orthogonal genetic validation of target engagement and phenotype specificity . Use at concentrations of 4–30 µM in vitro, with MG accumulation measurable within 1 h and CEdG DNA-AGE formation quantifiable by LC-MS/MS as a pharmacodynamic biomarker .

Neuroscience Research on the Glyoxalase-GABAergic Axis: Anxiety, Epilepsy, and Autism Spectrum Disorders

For neuroscience groups investigating MG-GABAᴀ receptor signaling, p-BrBzGSH(Cp)₂ is uniquely positioned as the only GLO1 inhibitor with published multi-model in vivo behavioral pharmacology. At 50 mg/kg i.p., it increases open field center time (anxiolysis) without locomotor sedation, decreases pilocarpine-induced seizure duration, and in a VPA-induced autism model, alleviates anxiety, repetitive behavior, and social deficits [1] . Experimental designs should incorporate MG level measurement in brain tissue post-treatment and consider GABAᴀ receptor antagonist co-administration to confirm mechanism . The compound's CNS activity profile makes it the preferred chemical probe over non-CNS-validated GLO1 inhibitors such as methyl gerfelin or curcuminoids, which lack comparable in vivo neurobehavioral datasets.

Chemical Biology Studies Requiring Intracellular Delivery of a Glutathione-Competitive GLO1 Inhibitor with Esterase-Dependent Activation

For chemical biology and probe development programs, p-BrBzGSH(Cp)₂ serves as the prototypical example of a diesterification strategy for intracellular delivery of otherwise membrane-impermeant glutathione S-conjugates. The compound's mechanism—cytosolic esterase-mediated liberation of the active inhibitor—has been experimentally validated through direct measurement of intracellular metabolite formation, GLO1 inhibition in situ, and MG accumulation [1]. Researchers can use p-BrBzGSH(Cp)₂ alongside the cell-free active but cell-impermeant parent compound S-p-bromobenzylglutathione (Ki = 0.16 µM) as a matched positive/negative control pair to dissect the contribution of cellular uptake to pharmacological activity . This experimental design is not possible with inherently cell-permeable GLO1 inhibitors (e.g., methyl gerfelin, curcuminoids) that lack a matched impermeant analog .

Quote Request

Request a Quote for Dicyclopentyl-S-Bromobenzene Glutathione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.